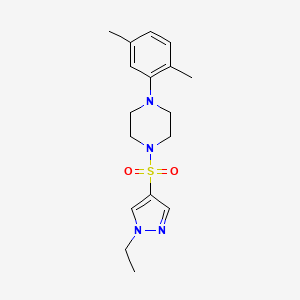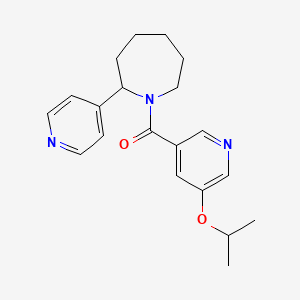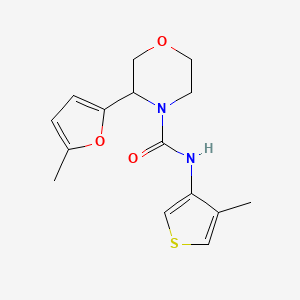![molecular formula C18H23N3OS B6972017 3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one](/img/structure/B6972017.png)
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one is a complex organic compound that features a quinoxaline ring system. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of 3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one involves multiple steps. One common synthetic route starts with the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by the reaction with hydrazine hydrate to form hydrazide derivatives . These derivatives are then condensed with various aromatic aldehydes and formylpyrazoles to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to evaluate its antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The quinoxaline ring system is known to interact with DNA and proteins, disrupting their normal functions and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-[(3-Methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Eigenschaften
IUPAC Name |
3-[(3-methylquinoxalin-2-yl)methylsulfanyl]-1-propan-2-ylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-12(2)21-10-6-9-17(18(21)22)23-11-16-13(3)19-14-7-4-5-8-15(14)20-16/h4-5,7-8,12,17H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXNZYJTSSLBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3CCCN(C3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6971954.png)
![2-methyl-N-[1-(5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carbonyl)piperidin-4-yl]propanamide](/img/structure/B6971958.png)
![N-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]-2,3-difluorobenzenesulfonamide](/img/structure/B6971966.png)

![2-cyano-3-methyl-N-[(1-methylsulfonylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B6971977.png)
![4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide](/img/structure/B6971982.png)
![N-(4-bromo-3-chlorophenyl)-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971988.png)

![N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6972004.png)
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-3-(2-methylpyrazol-3-yl)urea](/img/structure/B6972021.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6972025.png)
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2-methylpyrazol-3-yl)urea](/img/structure/B6972032.png)
![[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]-(5-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B6972042.png)
